HPLC Retention Time Baseline Resolution from Eight Other EP Hydroxychloroquine Impurities
In a validated QbD-based stability-indicating HPLC method, Hydroxychloroquine Impurity F elutes at a retention time of 7.146 minutes under specified conditions [1]. This retention time is statistically distinct from eight other EP-designated impurities (Imp-E at 4.953 min; Imp-A at 5.418 min; Imp-H at 6.137 min; Imp-D at 6.509 min; MPM at 6.871 min; Imp-B at 7.289 min; Imp-C at 7.658 min; Imp-G at 9.820 min), all of which elute without interfering with placebo peaks [1].
| Evidence Dimension | Reversed-phase HPLC retention time (minutes) |
|---|---|
| Target Compound Data | 7.146 min |
| Comparator Or Baseline | Imp-E (4.953 min); Imp-A (5.418 min); Imp-H (6.137 min); Imp-D (6.509 min); MPM (6.871 min); Imp-B (7.289 min); Imp-C (7.658 min); Imp-G (9.820 min) |
| Quantified Difference | Δ = +0.217 min from nearest earlier-eluting impurity (MPM, 6.871 min); Δ = +0.143 min from nearest later-eluting impurity (Imp-B, 7.289 min) |
| Conditions | Each impurity at 1.0 µg/mL; advanced phenyl column with sub-2 µm core-shell particles; 10-min gradient elution; method validated per USP <1225> [1] |
Why This Matters
Baseline resolution from nine co-occurring impurities ensures that procurement of authentic Impurity F reference material directly enables accurate peak identification and quantitation without cross-interference, a prerequisite for regulatory compliant batch release testing.
- [1] Karedla, P., Gajula, R., Pilli, N. R., Maddela, R., & Nandipati, H. B. (2022). A quality by design-based stability indicating HPLC method for hydroxychloroquine sulfate impurities in pharmaceutical solid oral dosage forms. Scientific Reports, 12, 22998. Table 4. View Source
